Oxetane-3,3-dicarboxylic acid

Description

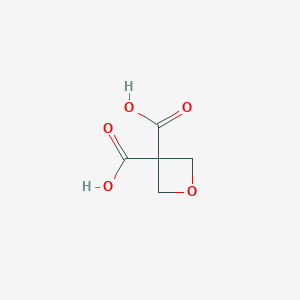

Oxetane-3,3-dicarboxylic acid (CAS 1426312-58-4, molecular formula C₅H₆O₅, molecular weight 146.1 g/mol) is a four-membered cyclic ether (oxetane) substituted with two carboxylic acid groups at the 3-position . Its strained oxetane ring confers unique reactivity, making it valuable in medicinal chemistry and polymer synthesis. The compound is synthesized via methods involving cyclization or functionalization of oxetane precursors, as highlighted in patent literature and chemical catalogs . Applications include its use as a rigid scaffold in drug design and as a monomer for high-performance polymers.

Properties

Molecular Formula |

C5H6O5 |

|---|---|

Molecular Weight |

146.10 g/mol |

IUPAC Name |

oxetane-3,3-dicarboxylic acid |

InChI |

InChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9) |

InChI Key |

QMJZYTCQHMWPPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Method

A well-established and efficient method involves the catalytic oxidation of 3-hydroxymethyl-oxetanes in aqueous alkaline media using oxygen or air as the oxidant in the presence of palladium and/or platinum catalysts supported on activated charcoal. This process converts the hydroxymethyl group to the corresponding carboxylic acid groups, yielding oxetane-3,3-dicarboxylic acid or its mono-carboxylated analogs depending on the substrate.

- Catalysts: Activated charcoal with 1-5% palladium or platinum.

- Activators: Small quantities of bismuth nitrate or lead nitrate can enhance catalyst activity.

- Base: Sodium hydroxide or potassium hydroxide, typically 1 to 1.5 moles per mole of substrate.

- Solvent: Aqueous alkaline solution, sometimes with co-solvents like tert-butanol or acetone.

- Temperature: 40–80 °C, with 80 °C being common for optimal reaction rates.

- Pressure: Atmospheric pressure to 10 bar of oxygen or air.

Reaction Procedure and Yield

A typical reaction involves dissolving the 3-hydroxymethyl-oxetane in aqueous sodium hydroxide, adding the palladium catalyst and activator, then introducing oxygen under stirring at controlled temperature. The oxygen uptake is monitored to determine reaction completion.

- After oxidation, acidification with sulfuric acid precipitates the this compound.

- Extraction with organic solvents such as methyl isobutyl ketone or methylene chloride isolates the product.

- Yields typically range from 86% to 99%, with high purity and minimal side products.

- The catalyst can be recovered and reused multiple times with some loss of activity over cycles.

Representative Data from Patent Example

| Parameter | Value/Condition |

|---|---|

| Starting material | 3-methyl-3-hydroxymethyl-oxetane (0.2 mol) |

| Base | 2.2 M NaOH aqueous solution (100 mL) |

| Catalyst | 1 g activated charcoal with 5% Pd |

| Activator | 0.030 g Bi(NO3)3·5H2O |

| Temperature | 80 °C |

| Oxygen pressure | Atmospheric |

| Reaction time | 3 hours (until 0.2 mol O2 uptake) |

| Product yield | 99% theoretical (24 g) |

| Product purity | >96% by gas chromatography |

| Melting point | 58–60 °C (recrystallized) |

This method is scalable and industrially relevant due to the use of inexpensive reagents and mild conditions.

Alternative Synthetic Approaches

Multistep Synthesis via Dehydrogenation and Saponification

Older methods involve multistep synthesis starting from 3-alkyl-3-hydroxymethyl-oxetanes, which are dehydrogenated over copper/chromium/barium catalysts at elevated temperatures (190–270 °C) to form esters of oxetane-3-carboxylic acids. These esters are then saponified to yield the free acids.

Ring Contraction and Rearrangement Methods

Some literature reports ring contraction of sugar-derived lactones or triflates to generate oxetane derivatives bearing carboxylate groups. These methods involve nucleophilic displacement and rearrangement steps under anhydrous conditions, often yielding methyl esters of oxetane carboxylic acids.

- Yields range from 48% to 82% depending on substrate and conditions.

- These methods are more suitable for complex oxetane derivatives rather than simple dicarboxylic acids.

- Require careful control of stereochemistry and reaction conditions.

Reaction Mechanism Insights and Catalyst Role

- The oxidation proceeds via catalytic dehydrogenation of the hydroxymethyl group to an aldehyde intermediate, followed by further oxidation to the carboxylic acid.

- Palladium and platinum catalysts on activated charcoal provide surface sites for oxygen activation and substrate oxidation.

- Activators like Bi(NO3)3 improve catalyst stability and turnover.

- The reaction is sensitive to oxygen availability and base concentration, which must be optimized for maximum yield and minimal side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic oxidation | 3-hydroxymethyl-oxetane | Pd or Pt on activated charcoal | 40–80 °C, aqueous NaOH, O2 atm | 86–99 | High purity, scalable, mild |

| Dehydrogenation + saponification | 3-alkyl-3-hydroxymethyl-oxetane | Cu/Cr/Ba catalyst | 190–270 °C, multistep | Low | Complex, low yield, multistep |

| Ring contraction (sugar lactones) | Sugar-derived triflates | Base (e.g., K2CO3), MeOH | Anhydrous, room temp | 48–82 | For substituted oxetanes, stereospecific |

Chemical Reactions Analysis

Types of Reactions

Oxetane-3,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3,3-dicarboxylate esters, while reduction can produce oxetane-3,3-dimethanol .

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds

Oxetane-3,3-dicarboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. Its structural features allow for the modification of pharmacophores, enhancing the biological activity of drugs. Research indicates that derivatives of oxetane can act as bioisosteres, potentially improving drug lipophilicity and bioavailability .

2. Modulation of Protein Kinase Activity

Recent studies have demonstrated that oxetane-3,3-dicarboxamide derivatives can modulate protein kinase activity, influencing cellular processes such as proliferation and migration. This modulation is significant for developing therapeutic agents targeting various diseases, including cancer .

Case Study: 3,3-Diaryloxetanes

A study investigated 3,3-diaryloxetanes as potential bioisosteres in medicinal chemistry. The results showed that these compounds exhibited favorable pharmacokinetic properties compared to traditional analogs, suggesting their utility in drug design .

Polymer Science

1. Development of Polyaddition Products

This compound is utilized in the synthesis of polyaddition products, which are essential in creating advanced materials with specific mechanical and thermal properties. The ability to incorporate oxetane units into polymer chains enhances the material's performance characteristics .

2. Coatings and Adhesives

The unique chemical structure of oxetane derivatives contributes to their application in coatings and adhesives. These materials exhibit improved durability and resistance to environmental factors, making them suitable for industrial applications.

Agricultural Applications

1. Herbicidal and Fungicidal Activity

Oxetane-3-carboxylic acids have been identified as intermediates in the synthesis of compounds with herbicidal and fungicidal properties. This application is crucial for developing new agrochemicals that are effective against a range of pests while minimizing environmental impact .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Enhances biological activity |

| Modulation of protein kinase activity | Potential therapeutic agents for cancer | |

| Polymer Science | Development of polyaddition products | Improves mechanical properties |

| Coatings and adhesives | Enhanced durability | |

| Agricultural Applications | Herbicidal and fungicidal activity | New agrochemical development |

Mechanism of Action

The mechanism of action of oxetane-3,3-dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s ring strain and reactive carboxylic acid groups enable it to participate in a range of chemical reactions. These reactions can modulate biological pathways, leading to potential therapeutic effects. For example, oxetane derivatives can inhibit enzymes or interact with cellular receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Oxetane-3-Carboxylic Acid

- Structure: A monofunctional analog (C₄H₆O₃, MW 102.09 g/mol) with a single carboxylic acid group at the 3-position of the oxetane ring .

- Reactivity : Lacks the dual acidity of Oxetane-3,3-dicarboxylic acid, reducing its capacity for crosslinking or chelation.

- Applications : Primarily used as a building block in peptide mimetics and agrochemicals .

Azobenzene-3,3'-Dicarboxylic Acid

- Structure : Aromatic dicarboxylic acid with azobenzene core (CAS 621-18-1) .

- Key Differences : The planar, conjugated azobenzene system contrasts with the strained oxetane ring, leading to distinct photochemical properties (e.g., light-induced isomerization).

- Applications : Used in supramolecular chemistry and as a photoswitchable ligand .

Indan-1,3-Dicarboxylic Acid

Pyridine-2,3-Dicarboxylic Acid

Chlorendic Acid

- Structure : Hexachloro-substituted bicyclic dicarboxylic acid (CAS 115-28-6) .

- Key Differences : Chlorine substituents enhance flame-retardant properties but reduce solubility in polar solvents.

- Applications : Flame retardant in plastics and coatings .

Data Table: Comparative Analysis

Research Findings and Key Contrasts

- Ring Strain and Reactivity : this compound’s four-membered ring introduces higher strain than five- or six-membered analogs (e.g., indan or pyridine derivatives), enhancing its reactivity in ring-opening polymerizations .

- Biological Activity : Unlike tetrahydro-beta-carboline dicarboxylic acids (biologically active alkaloids), this compound is primarily a synthetic intermediate, though its rigidity benefits bioactive conformations .

- Safety Profiles: Safety data for analogs like 3-Aminopent-4-ene-1,1-dicarboxylic acid emphasize handling precautions (e.g., skin/eye irritation), whereas Oxetane derivatives show lower acute toxicity .

Biological Activity

Oxetane-3,3-dicarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring serves as an isostere for various functional groups, particularly carboxylic acids, and has been studied for its applications in drug design and development. This article explores the biological activity of this compound, summarizing key findings from recent research.

Structural Characteristics

The oxetane ring is a four-membered cyclic ether that exhibits significant strain and unique reactivity. The presence of two carboxylic acid groups at the 3-position enhances its potential for hydrogen bonding and interaction with biological targets. This structural feature allows oxetane derivatives to mimic larger and more complex molecules while retaining favorable physicochemical properties.

Research indicates that oxetane derivatives can act as bioisosteres of carboxylic acids, maintaining similar hydrogen-bonding capabilities while improving lipophilicity and membrane permeability. For instance, studies have shown that 3-oxetanols derived from this compound exhibit enhanced inhibitory activity against cyclooxygenase (COX) pathways, which are crucial in inflammatory responses .

Case Studies

- Cyclooxygenase Inhibition : A study evaluated the inhibitory effects of an oxetane derivative on COX enzymes, demonstrating significant activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The oxetane derivative showed improved selectivity and reduced side effects associated with conventional NSAIDs .

- Protein Kinase Modulation : Another investigation focused on oxetane-3,3-dicarboxamide compounds derived from this compound. These compounds were found to modulate protein kinase activity involved in cell proliferation and migration, indicating potential applications in cancer therapy. The compounds demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth .

The physicochemical properties of this compound derivatives have been characterized to assess their suitability for drug development:

| Property | This compound | Comparison (Carboxylic Acid) |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | -0.49 | -5.79 |

| Aqueous Solubility | High | Variable |

| Membrane Permeability | Improved | Lower |

These properties suggest that oxetanes can be designed to enhance bioavailability while minimizing toxicity.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Increased Lipophilicity : Derivatives exhibit enhanced lipophilicity compared to their carboxylic acid counterparts, facilitating better membrane penetration .

- Hydrogen Bonding Capacity : Oxetanes maintain significant hydrogen bonding ability, which is crucial for binding interactions with biological targets .

- Reduced Toxicity : Preliminary toxicity assessments indicate that certain oxetane derivatives possess lower cytotoxicity than traditional small molecules used in therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.